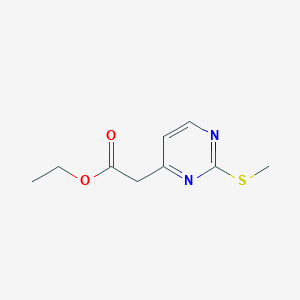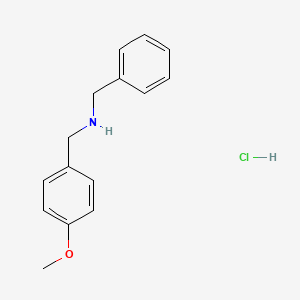
Ethyl 4-bromofuran-2-carboxylate
概述
描述
Ethyl 4-bromofuran-2-carboxylate is a chemical compound with the molecular formula C7H7BrO3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a bromine atom at the 4-position and an ethyl ester group at the 2-position of the furan ring
作用机制
Target of Action
Ethyl 4-bromofuran-2-carboxylate (EBFC) is a chemical compound that features a furan ring with a bromine functional group attached to the carbon-4 position
Mode of Action
They participate primarily in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of EBFC. For instance, the magnesium–bromide exchange of a furan derivative could be performed at 22°C .
生化分析
Biochemical Properties
Ethyl 4-bromofuran-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of polysubstituted furans. It interacts with enzymes such as dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates, facilitating the formation of complex furan derivatives . These interactions are crucial for the compound’s ability to participate in various biochemical pathways.
Cellular Effects
This compound has been shown to exhibit cytotoxic effects on certain human cancer cell lines, including prostate (PC-3) and colon (HCT-116) cells . The compound induces cell death through apoptosis and lipid peroxidation, which is associated with the production of reactive oxygen species (ROS). These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s electrophilic carbon atom at position 4 allows it to react with nucleophiles, leading to its cytotoxic activity . Additionally, the compound’s ability to induce ROS production further contributes to its molecular mechanism of action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects and toxicity levels need to be carefully evaluated to determine the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity . Understanding these pathways is crucial for optimizing its use in research and therapeutic contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can impact its efficacy and toxicity . Studying its transport mechanisms is essential for developing targeted delivery strategies.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl furan-2-carboxylate. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the furan ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions: Ethyl 4-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
- Substitution reactions yield various substituted furan derivatives.
- Oxidation reactions produce furan-2,5-dicarboxylic acid derivatives.
- Reduction reactions result in the formation of alcohols and other reduced products.
科学研究应用
Ethyl 4-bromofuran-2-carboxylate has diverse applications in scientific research:
相似化合物的比较
Ethyl 4-bromofuran-2-carboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-bromofuran-2-carboxylate: Bromine atom at the 5-position instead of the 4-position.
Ethyl 4-chlorofuran-2-carboxylate: Chlorine atom instead of bromine at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom at the 4-position and the ethyl ester group at the 2-position makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
ethyl 4-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMPODQTKHURHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728732 | |
| Record name | Ethyl 4-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58471-32-2 | |
| Record name | Ethyl 4-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)
![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)
![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)






